



# Technical Support Center: Managing Immunogenicity to KHK4083 in Long-Term Studies

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This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the immunogenicity of KHK4083 in long-term studies. It includes frequently asked questions (FAQs) and a troubleshooting guide to address specific issues that may arise during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is KHK4083 and what is its mechanism of action?

KHK4083, also known as rocatinlimab, is a fully human monoclonal antibody that targets OX40 (CD134), a co-stimulatory receptor expressed on activated T cells.[1] By binding to OX40, KHK4083 is designed to deplete activated T cells and suppress their clonal expansion, which is implicated in various inflammatory and autoimmune diseases.[1] The OX40-OX40L pathway plays a crucial role in T-cell proliferation, survival, and memory formation.

Q2: What are anti-drug antibodies (ADAs) and why are they a concern for KHK4083?

Anti-drug antibodies (ADAs) are antibodies generated by the patient's immune system that recognize and bind to a therapeutic antibody like KHK4083. The development of ADAs is a potential concern for all biologic therapies as they can have several clinical consequences, including:

## Troubleshooting & Optimization





- Reduced Efficacy: ADAs can neutralize the therapeutic effect of KHK4083 by blocking its binding to OX40 or by forming immune complexes that lead to rapid clearance of the drug from the body.[2][3]
- Altered Pharmacokinetics: ADAs can alter the concentration of KHK4083 in the bloodstream,
   potentially leading to lower than expected drug exposure.[2]
- Safety Issues: In some cases, the formation of immune complexes can lead to adverse events, such as infusion reactions or other immune-mediated toxicities.[4]

Q3: What is the reported incidence of ADAs to KHK4083 in clinical studies?

The incidence of anti-KHK4083 antibodies has been reported in several clinical trials across different patient populations. The rates can vary depending on factors such as the patient population, the dose and route of administration, and the duration of treatment.

Q4: Are all anti-KHK4083 antibodies clinically significant?

Not necessarily. The clinical significance of anti-KHK4083 antibodies depends on their characteristics, such as their titer (concentration), whether they are neutralizing or non-neutralizing, and their persistence over time.[5][6] In some studies, the presence of anti-KHK4083 antibodies did not appear to affect the pharmacokinetic exposure to the drug. Low levels of transient, non-neutralizing antibodies may have no discernible impact on the safety or efficacy of KHK4083.[5] A thorough assessment is required to determine the clinical relevance of any detected ADAs.[6]

Q5: What factors can influence the immunogenicity of KHK4083?

Several factors can influence the development of ADAs to KHK4083, including:

- Patient-related factors: The underlying disease, genetic background, and concomitant medications can all play a role.[3]
- Product-related factors: The structure of the antibody, formulation, and presence of impurities
  or aggregates can affect its immunogenic potential.



Treatment-related factors: The dose, route of administration (intravenous vs. subcutaneous),
 and duration of treatment can also impact the likelihood of developing ADAs.

## **Troubleshooting Guide**

This guide provides a systematic approach to troubleshooting unexpected immunogenicity results in long-term studies with KHK4083.

#### Issue: Detection of Anti-KHK4083 Antibodies

If anti-KHK4083 antibodies are detected in patient samples, the following steps should be taken to characterize and understand their potential impact.

It is crucial to use a validated assay to confirm the presence of ADAs and determine their titer. The recommended method is a tiered approach using an electrochemiluminescent (ECL) ligand-binding assay.

Once the presence of ADAs is confirmed, further characterization is necessary to understand their potential clinical significance. This includes determining if the antibodies are:

- Neutralizing: Assess whether the ADAs can block the binding of KHK4083 to its target,
   OX40. This can be evaluated using a cell-based neutralizing antibody assay.
- Persistent or Transient: Monitor ADA levels over time to determine if the immune response is sustained or temporary.

The clinical impact of ADAs should be carefully evaluated by correlating their presence with pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety data. Key questions to address include:

- Is there a change in the serum concentration of KHK4083 in ADA-positive patients?
- Is there a discernible effect on the biological activity of KHK4083 (e.g., depletion of OX40+ T cells)?
- Is there a loss of clinical response or a difference in efficacy outcomes in ADA-positive versus ADA-negative patients?[3]



• Are there any new or more severe adverse events observed in ADA-positive patients?[4]

## Data on KHK4083 Immunogenicity from Clinical Studies

Study Population	Route of Administration	Timepoint	Incidence of Anti-KHK4083 Antibodies	Reported Impact on Pharmacokineti cs
Mild to Moderate Plaque Psoriasis	Intravenous (IV)	Day 57	27.1% (13/48 patients)	Did not appear to affect pharmacokinetic exposure
Mild to Moderate Plaque Psoriasis	Subcutaneous (SC)	Day 57	0% (0/6 patients)	Not applicable
Moderate to Severe Atopic Dermatitis	Intravenous (IV)	Not specified	Low positive responses	Not specified

This table summarizes publicly available data and may not be exhaustive.

# Detailed Experimental Protocol: Electrochemiluminescence (ECL) Assay for Anti-KHK4083 Antibody Detection

This protocol describes a representative, tiered approach for the detection and characterization of anti-KHK4083 antibodies.

#### 1. Screening Assay:

- Principle: A bridging assay format is used where biotinylated KHK4083 and rutheniumlabeled KHK4083 are used to detect ADAs in the sample.
- Procedure:
- Coat streptavidin-coated microplates with biotinylated KHK4083.
- Wash the plates to remove unbound KHK4083.

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- Add patient serum samples, positive controls, and negative controls to the wells and incubate.
- Wash the plates to remove unbound serum components.
- Add ruthenium-labeled KHK4083 and incubate.
- Wash the plates to remove unbound labeled KHK4083.
- Add read buffer and measure the ECL signal on a suitable instrument.
- Interpretation: Samples with a signal above a pre-defined cut-point are considered screenpositive.

#### 2. Confirmatory Assay:

- Principle: To confirm the specificity of the screen-positive results, samples are pre-incubated with an excess of unlabeled KHK4083 to compete with the binding of ADAs.
- Procedure:
- Pre-incubate screen-positive samples with and without a high concentration of unlabeled KHK4083.
- Perform the screening assay as described above.
- Interpretation: A significant reduction in the ECL signal in the presence of excess KHK4083 confirms the presence of specific anti-KHK4083 antibodies.

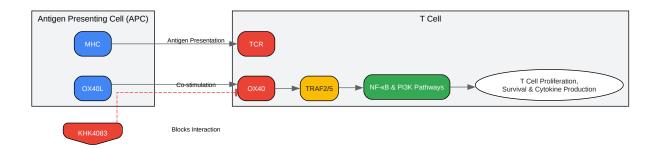
#### 3. Titer Determination:

- Principle: The concentration of confirmed positive ADAs is determined by serially diluting the samples.
- Procedure:
- Serially dilute the confirmed positive samples.
- Run the screening assay on the diluted samples.
- Interpretation: The titer is reported as the reciprocal of the highest dilution that remains positive.
- 4. Neutralizing Antibody (NAb) Assay:
- Principle: A cell-based assay is used to determine if the ADAs can inhibit the biological activity of KHK4083.



- Procedure:
- Pre-incubate KHK4083 with patient serum samples.
- Add the mixture to a cell line that expresses OX40 and a reporter gene (e.g., luciferase) under the control of an OX40-responsive promoter.
- · Measure the reporter gene activity.
- Interpretation: A reduction in reporter gene activity in the presence of the patient's serum indicates the presence of neutralizing antibodies.

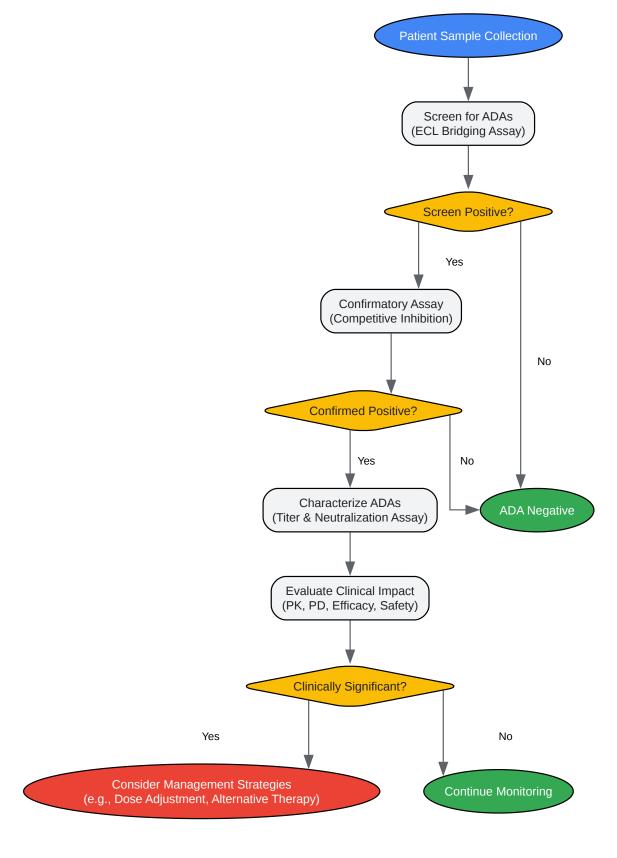
### **Visualizations**



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Caption: OX40 Signaling Pathway and KHK4083 Mechanism of Action.





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Caption: Troubleshooting Workflow for Managing Immunogenicity.



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